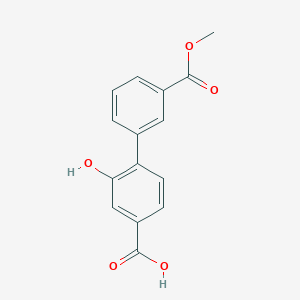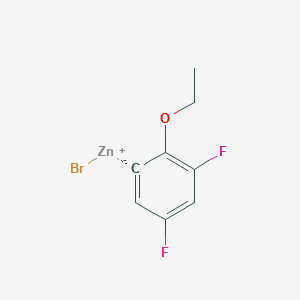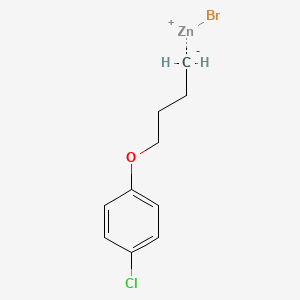
(4-(4-Chlorophenoxy)butyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-chlorophenoxy)butyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound allows it to participate in reactions that are typically challenging for other organometallic reagents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-chlorophenoxy)butyl)zinc bromide typically involves the reaction of 4-(4-chlorophenoxy)butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-(4-chlorophenoxy)butyl bromide+Zn→(4-(4-chlorophenoxy)butyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-chlorophenoxy)butyl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded carbon acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(4-chlorophenoxy)butyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the production of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of various organic compounds that are precursors to materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (4-(4-chlorophenoxy)butyl)zinc bromide exerts its effects involves the transfer of the zinc-bonded carbon to an electrophilic center in the substrate. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the oxidative addition and reductive elimination steps of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
(4-(4-chlorophenoxy)butyl)magnesium bromide: Another organometallic compound used in similar types of reactions.
(4-(4-chlorophenoxy)butyl)lithium: Used in nucleophilic addition reactions.
Uniqueness
(4-(4-chlorophenoxy)butyl)zinc bromide is unique due to its relatively mild reaction conditions and the ability to form carbon-carbon bonds efficiently. Compared to its magnesium and lithium counterparts, it offers better functional group tolerance and reduced reactivity, making it suitable for a broader range of synthetic applications.
Propiedades
Fórmula molecular |
C10H12BrClOZn |
|---|---|
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butoxy-4-chlorobenzene |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-7H,1-3,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ABJGTJDZNUSANI-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCOC1=CC=C(C=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)

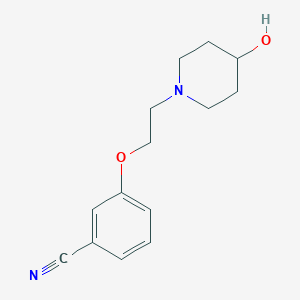




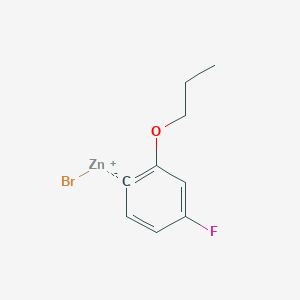
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
